

# The Role of TH1760 in Potentiating Thiopurine-Based Cancer Therapy: A Technical Guide

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## Compound of Interest

Compound Name: TH1760

Cat. No.: B12399914

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SOLNA, Sweden – December 8, 2025 – In the landscape of precision oncology, the small molecule **TH1760** has emerged as a significant research tool for enhancing the therapeutic efficacy of thiopurine drugs, a class of antimetabolites used in the treatment of various cancers, particularly hematological malignancies. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of **TH1760** in cancer research, intended for researchers, scientists, and professionals in drug development.

Contrary to some initial postulations, **TH1760** is not an inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Instead, extensive research has unequivocally identified its primary target as NUDT15 (Nudix Hydrolase 15), a crucial enzyme in the metabolic pathway of thiopurines. By inhibiting NUDT15, **TH1760** effectively sensitizes cancer cells to the cytotoxic effects of thiopurine drugs like 6-thioguanine (6-TG).

## Core Mechanism of Action: NUDT15 Inhibition

Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that undergo intracellular metabolic activation to form thioguanine nucleotides (TGNs). The key cytotoxic metabolite, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), is incorporated into DNA during replication, leading to DNA damage and subsequent cell death.

NUDT15 functions as a negative regulator of thiopurine cytotoxicity by hydrolyzing the active metabolites, primarily 6-thio-dGTP and 6-thio-GTP, thus preventing their incorporation into

nucleic acids. **TH1760** is a potent and selective inhibitor of NUDT15. By binding to the catalytic pocket of NUDT15, **TH1760** prevents the degradation of 6-thio-dGTP. This leads to an accumulation of active thiopurine metabolites within the cancer cell, resulting in increased incorporation of 6-thio-dGTP into the DNA of cancer cells. The presence of this analogue in the DNA triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

## Quantitative Data Summary

The efficacy of **TH1760** in sensitizing cancer cells to thiopurines has been demonstrated through various in vitro studies. The following tables summarize the key quantitative findings.

Parameter	Value	Assay	Reference
TH1760 IC50 for human NUDT15	~25 nM	Malachite Green-based assay	
TH1760 Cellular Engagement (CETSA)	Low-micromolar range	Cellular Thermal Shift Assay	
TH7755 IC50 for human NUDT15	~30 nM	Malachite Green-based assay	

Table 1: Biochemical and Cellular Potency of NUDT15 Inhibitors. CETSA (Cellular Thermal Shift Assay) measures the engagement of a drug with its target protein in a cellular environment. TH7755 is a derivative of **TH1760** with improved cellular target engagement.

Cell Line	Treatment	6-TG EC50	Fold Sensitization	Reference
697 (B-cell acute lymphoblastic leukemia)	6-TG alone	Not specified	-	
6-TG + 10 $\mu$ M TH1760	Reduced by ~10-fold	~10		
NB4 (Acute promyelocytic leukemia)	6-TG alone	Not specified	-	
6-TG + TH1760	Dose-dependent decrease	Not specified		
HL-60 (Acute promyelocytic leukemia)	6-TG alone	Not specified	-	
6-TG + TH1760	Dose-dependent decrease	Not specified		

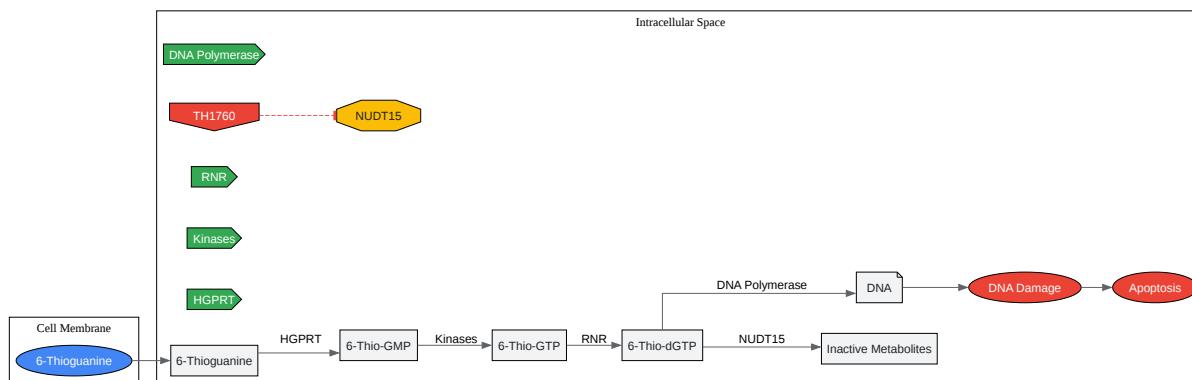
Table 2: Sensitization of Hematological Malignancy Cell Lines to 6-Thioguanine (6-TG) by **TH1760**. EC50 represents the concentration of a drug that gives a half-maximal response.

Parameter	Cell Line	Treatment	Observation	Reference
Intracellular 6-thio-dGTP/6-thio-GTP levels	HL-60	6-MP or 6-TG + 10 $\mu$ M TH1760	Significantly enhanced incorporation into RNA/DNA	

Table 3: Effect of **TH1760** on Intracellular Thiopurine Metabolite Levels.

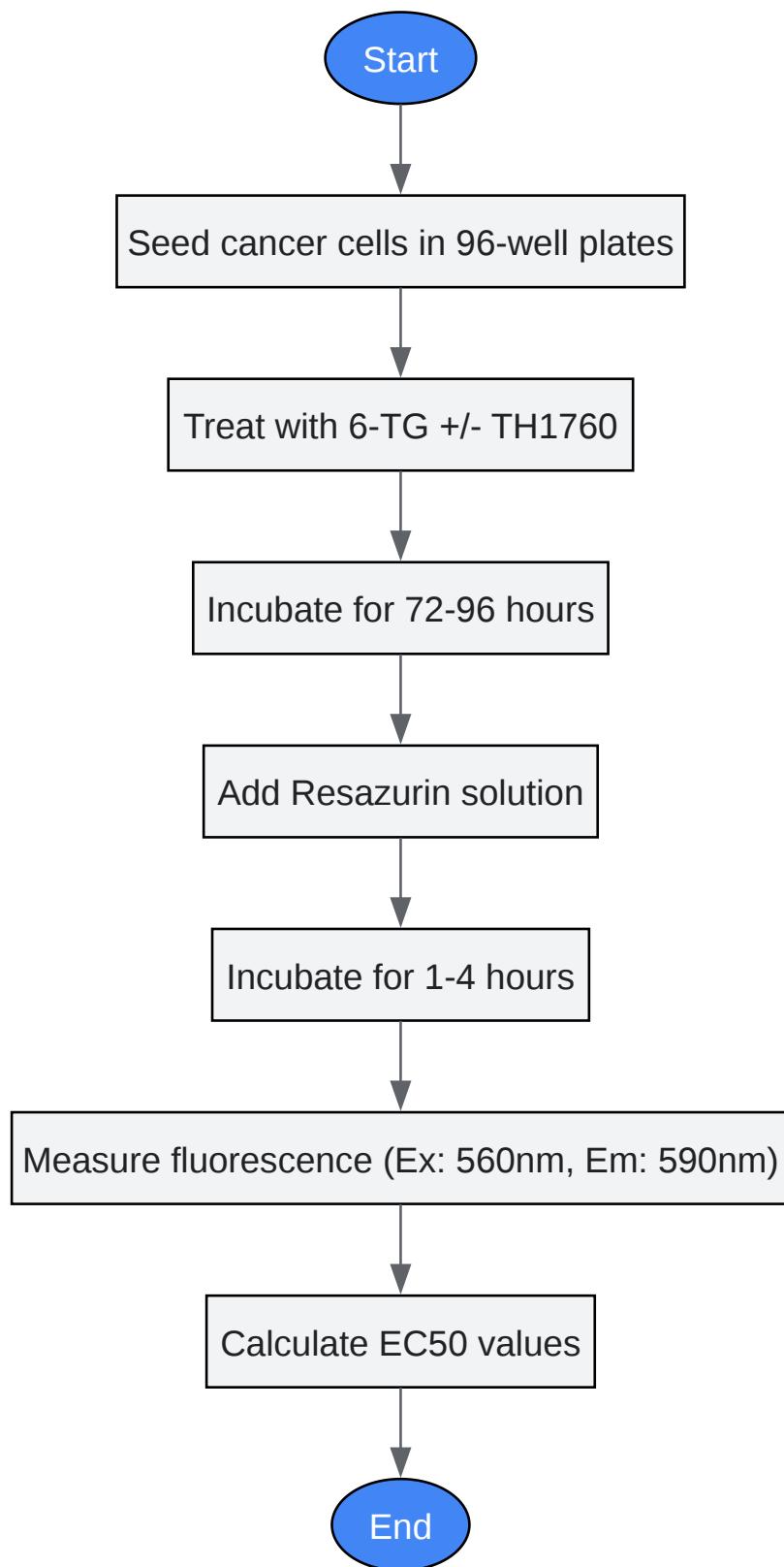
## Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.



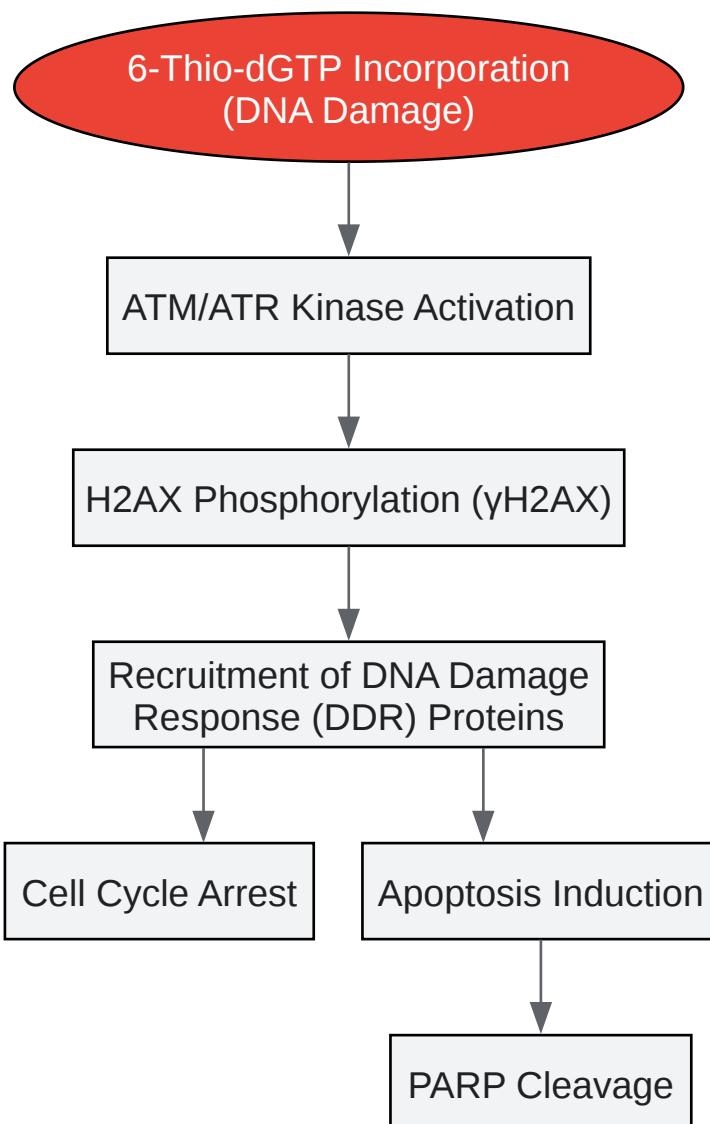
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Caption: Thiopurine metabolism and the mechanism of action of **TH1760**.



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Caption: Workflow for a Resazurin-based cell viability assay.



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Caption: Simplified DNA damage response pathway initiated by 6-TG.

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

### Resazurin Cell Viability Assay

This assay is used to assess cell proliferation and cytotoxicity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate overnight to allow for cell attachment.
- Treatment: Prepare serial dilutions of 6-thioguanine (6-TG) with and without a fixed concentration of **TH1760** (e.g.,
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